molecular formula C10H16ClNO3 B2936373 methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride CAS No. 2375261-96-2

methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride

Cat. No.: B2936373
CAS No.: 2375261-96-2
M. Wt: 233.69
InChI Key: HRDOIHMLPKEFBD-UHFFFAOYSA-N
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Description

Methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride is a complex organic compound with a unique structure that includes a furan ring substituted with an aminopropyl group and a carboxylate ester

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aminopropyl Group: The aminopropyl group is introduced via nucleophilic substitution reactions, often using 3-bromopropylamine as a reagent.

    Esterification: The carboxylate ester is formed through esterification reactions, typically using methanol and a suitable acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The aminopropyl group can be reduced to form primary amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aminopropyl group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may yield primary amines.

Scientific Research Applications

Methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: Used in surface modification and functionalization of nanoparticles.

    N-(3-Aminopropyl)piperidine: Studied for its potential therapeutic applications.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.

Uniqueness

Methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring and aminopropyl group provide a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-7-9(10(12)13-2)6-8(14-7)4-3-5-11;/h6H,3-5,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDOIHMLPKEFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CCCN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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